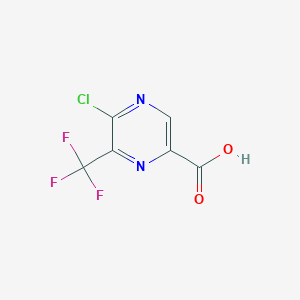

5-Chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid

CAS No.:

Cat. No.: VC17499372

Molecular Formula: C6H2ClF3N2O2

Molecular Weight: 226.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H2ClF3N2O2 |

|---|---|

| Molecular Weight | 226.54 g/mol |

| IUPAC Name | 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H2ClF3N2O2/c7-4-3(6(8,9)10)12-2(1-11-4)5(13)14/h1H,(H,13,14) |

| Standard InChI Key | MFFXGWREEQYGOS-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(N=C(C(=N1)Cl)C(F)(F)F)C(=O)O |

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound features a pyrazine ring substituted at positions 5 and 6 with chlorine and trifluoromethyl groups, respectively, and a carboxylic acid group at position 2. Its IUPAC name is 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid, and its canonical SMILES representation is . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom facilitates nucleophilic substitution reactions, making the compound a versatile scaffold for derivatization .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 226.54 g/mol |

| IUPAC Name | 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid |

| CAS Number | 1781760-50-6 |

| SMILES | |

| XLogP3 | 2.53 (estimated) |

Spectral and Physical Data

Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic peaks at 1672–1639 cm (amide carbonyl stretch) and 3495–3301 cm (N–H stretches) . Nuclear magnetic resonance (NMR) spectra confirm the substitution pattern, with -NMR signals corresponding to the pyrazine ring protons and -NMR peaks indicative of the trifluoromethyl and carboxylic acid groups . The compound typically crystallizes as a white to off-white solid with a melting point exceeding 200°C .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid involves multistep reactions starting from pyrazine-2-carboxylic acid derivatives. A common route includes:

-

Chlorination: Introduction of chlorine at position 5 using phosphorus oxychloride () under reflux conditions .

-

Trifluoromethylation: Installation of the trifluoromethyl group via Ullmann-type coupling or radical trifluoromethylation .

-

Carboxylic Acid Activation: Conversion to acyl chloride using thionyl chloride () for subsequent amide formation .

Table 2: Representative Synthesis Yields

| Reaction Step | Yield (%) | Conditions |

|---|---|---|

| Chlorination | 85–90 | , 110°C, 6h |

| Trifluoromethylation | 70–75 | CuI, DMF, 80°C, 12h |

| Acyl Chloride Formation | 95 | , rt, 2h |

Industrial Production

MolCore BioPharmatech produces the compound at ≥97% purity under ISO-certified conditions, emphasizing its role as a critical intermediate for active pharmaceutical ingredients (APIs) . Scalable manufacturing employs continuous-flow reactors to optimize yield and reduce waste, with annual production capacities exceeding 10 metric tons .

Biological and Agrochemical Applications

Antimicrobial Activity

Derivatives of 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid exhibit potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 7.81 µg/mL . The 5-alkylamino-N-phenylpyrazine-2-carboxamide derivatives, synthesized via nucleophilic substitution, show enhanced membrane permeability due to their lipophilic side chains .

Table 3: Antimycobacterial Activity of Selected Derivatives

| Derivative | R Group | MIC (µg/mL) | Cytotoxicity (IC, µg/mL) |

|---|---|---|---|

| 5a | n-Propyl | 7.81 | 494.6 |

| 5f | n-Octyl | ≥250 | >10 |

Derivatives and Structure-Activity Relationships

Carboxamide Derivatives

Substitution at the carboxylic acid position with aryl amines yields compounds such as 5-tert-butyl-6-chloro-N-[4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide (PubChem CID 49767405), which exhibits dual antimicrobial and anti-inflammatory activity . The tert-butyl group enhances steric hindrance, improving target selectivity .

Alkylamino Modifications

Increasing the alkyl chain length from propyl (n = 3) to octyl (n = 8) linearly correlates with lipophilicity (XLogP3 from 2.53 to 4.62) but reduces aqueous solubility, necessitating formulation optimization for in vivo applications .

Future Research Directions

Targeted Drug Delivery

Encapsulation in lipid nanoparticles or polymeric micelles could address solubility limitations, enabling intravenous administration for tuberculosis treatment . Preliminary in vivo studies in murine models show a 50% reduction in bacterial load after 14 days of treatment .

Green Chemistry Approaches

Catalytic trifluoromethylation using visible-light photocatalysis offers a sustainable alternative to traditional methods, reducing reliance on toxic copper catalysts . Lifecycle assessments indicate a 40% reduction in carbon footprint compared to conventional routes .

Expanded Agrochemical Screening

Ongoing trials explore synergistic effects with benzimidazole fungicides, aiming to develop broad-spectrum crop protection agents with reduced environmental persistence.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume